![molecular formula C32H45F4N9O7S3 B561715 2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate CAS No. 1356383-18-0](/img/structure/B561715.png)

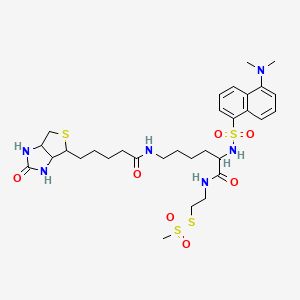

2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

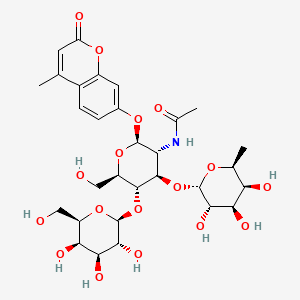

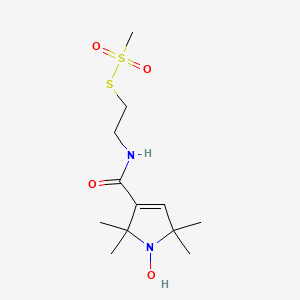

2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate is a useful research compound. Its molecular formula is C32H45F4N9O7S3 and its molecular weight is 839.942. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Methanethiosulfonate Reagents and Enzyme Modifications : Methanethiosulfonate reagents, similar in structure to the compound , have been used to introduce structural modifications in enzymes. For example, they have been applied to cysteine mutants of subtilisin Bacillus lentus, resulting in significant changes in catalytic activity between diastereomeric enzymes (Dickman & Jones, 2000).

Electrostatic Measurements in Peptides : A derivative of methanethiosulfonate, used for site-directed pKa determination of peptides, demonstrates the potential application of similar compounds in studying the electrostatic properties of biomolecules (Smirnov et al., 2004).

Cross-Linking in Biochemical Studies : Heterobifunctional cross-linking agents, incorporating elements like perfluorinated aryl azides, have been used in biochemical studies for binding to specific protein sites. This method could be relevant for compounds like "2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate" in studying protein interactions (Crocker et al., 1990).

RNA Labeling and Purification : Methanethiosulfonate (MTS) reagents have been employed in chemical methods to label and purify RNA, demonstrating higher efficiency than other reagents. This suggests potential applications of similar compounds in RNA research (Duffy et al., 2015).

Study of Protein Thiol-Disulfide State : S-Methyl methanethiosulfonate, a compound structurally related, is used to trap the natural thiol-disulfide state of proteins. This indicates possible applications in studying protein structures and enzymatic activities (Karala & Ruddock, 2007).

Investigating Agonist Binding in Receptors : The effects of methanethiosulfonate compounds on sensitivity to agonists in receptor studies highlight potential research applications in understanding receptor mechanisms (Roberts et al., 2009).

Propriétés

IUPAC Name |

N-[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-1-(2-methylsulfonylsulfanylethylamino)-1-oxohexan-2-yl]-4-azido-2,3,5,6-tetrafluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45F4N9O7S3/c1-55(51,52)54-16-15-40-30(48)18(41-31(49)23-24(33)26(35)29(44-45-37)27(36)25(23)34)9-6-8-14-39-21(46)11-3-2-7-13-38-22(47)12-5-4-10-20-28-19(17-53-20)42-32(50)43-28/h18-20,28H,2-17H2,1H3,(H,38,47)(H,39,46)(H,40,48)(H,41,49)(H2,42,43,50)/t18-,19-,20-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJQBNGTBRYNMF-OOJAGLQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SCCNC(=O)[C@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45F4N9O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724596 |

Source

|

| Record name | S-[2-({N~2~-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

840.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356383-18-0 |

Source

|

| Record name | S-[2-({N~2~-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)

![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)

![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B561654.png)